molecular formula C14H13N3O2S B4776934 N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-methyl-3-isoxazolecarboxamide

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-methyl-3-isoxazolecarboxamide

Cat. No. B4776934
M. Wt: 287.34 g/mol
InChI Key: PAEVRVRHNDFGEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-methyl-3-isoxazolecarboxamide, also known as DMBI, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in cancer therapy.

Mechanism of Action

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-methyl-3-isoxazolecarboxamide inhibits the activity of the enzyme N-myristoyltransferase 1 (NMT1), which is involved in the myristoylation of various proteins. Myristoylation is a post-translational modification that is important for the proper functioning of many proteins, including those involved in cancer cell growth and survival. By inhibiting NMT1, N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-methyl-3-isoxazolecarboxamide disrupts myristoylation and leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-methyl-3-isoxazolecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells. In addition, N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-methyl-3-isoxazolecarboxamide has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-methyl-3-isoxazolecarboxamide is its specificity for NMT1, which reduces the likelihood of off-target effects. However, N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-methyl-3-isoxazolecarboxamide's potency can vary depending on the cell line being used, which can make it difficult to compare results across different studies.

Future Directions

Future research on N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-methyl-3-isoxazolecarboxamide could focus on its potential use in combination therapy with other cancer drugs. In addition, further studies could investigate the effects of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-methyl-3-isoxazolecarboxamide on non-cancer cells and its potential use in treating other diseases. Finally, the development of more potent and selective NMT1 inhibitors could lead to improved cancer therapies.

Scientific Research Applications

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-methyl-3-isoxazolecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin. N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-methyl-3-isoxazolecarboxamide's potential use in cancer therapy has led to extensive research in this area.

properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-7-4-10-12(5-8(7)2)20-14(15-10)16-13(18)11-6-9(3)19-17-11/h4-6H,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEVRVRHNDFGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-methyl-3-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-methyl-3-isoxazolecarboxamide
Reactant of Route 3
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-methyl-3-isoxazolecarboxamide
Reactant of Route 4
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-methyl-3-isoxazolecarboxamide
Reactant of Route 5
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-methyl-3-isoxazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.